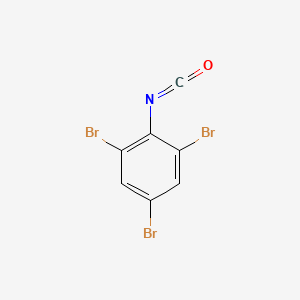
2,4,6-Tribromophenyl isocyanate
Vue d'ensemble
Description
2,4,6-Tribromophenyl isocyanate is an organic compound with the linear formula Br3C6H2NCO . It has a molecular weight of 355.81 . This compound is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring substituted with three bromine atoms and one isocyanate group .Physical And Chemical Properties Analysis
This compound has a melting point of 94-97 °C . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Cellular and Nuclear Uptake
A study by Heckl et al. (2008) investigated the influence of 2,4,6-tribromophenyl isocyanate (TBPI) on the cellular and nuclear uptake of a fluorescein isothiocyanate-labeled nuclear localization sequence in human glioma cells. The TBPI-NLS conjugate was taken up by more than 90% of the cells, leading to clear signs of cell death. This study indicates TBPI's potential as a component in future drugs against gliomas (Heckl et al., 2008).
Flame Retardants in the Environment
Ma et al. (2012) reported on the atmospheric concentrations of compounds including 2,4,6-tribromophenyl ether, a flame retardant, in the Great Lakes region. This study highlights the environmental presence of flame retardants and their potential impact on urban and rural areas (Ma et al., 2012).
Environmental Concentrations and Toxicology
Koch and Sures (2018) reviewed the environmental impact of 2,4,6-Tribromophenol, a related compound, covering its concentrations in various environments and its toxicology. This study is relevant for understanding the broader environmental and health impacts of brominated compounds (Koch & Sures, 2018).
Electrolyte Additives in Li-ion Batteries
Zhang (2006) explored the use of aromatic isocyanates, including this compound, as electrolyte additives in Li-ion batteries. The addition of isocyanates to electrolytes was found to enhance the cycleability and reduce initial irreversible capacities in batteries (Zhang, 2006).
Anticancer Activity
Voskoboynik et al. (2018) studied the reactions of certain compounds with aryl isocyanates, including this compound, and found pronounced cytostatic activity against specific cancer cell lines, suggesting potential therapeutic applications (Voskoboynik et al., 2018).
Isomerism and Structural Chemistry
Tammisetti et al. (2018) investigated the Z/E-Isomerism of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile, which involves this compound. This study provides insights into the structural chemistry of such compounds (Tammisetti et al., 2018).
Air Monitoring for Isocyanates
Sennbro et al. (2004) discussed a method for monitoring air exposure to isocyanates, including this compound, highlighting the importance of monitoring for occupational safety and health (Sennbro et al., 2004).
Safety and Hazards
Propriétés
IUPAC Name |
1,3,5-tribromo-2-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br3NO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVBAZXOCBEMDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N=C=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392012 | |
| Record name | 2,4,6-Tribromophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
826-97-1 | |
| Record name | 2,4,6-Tribromophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Tribromophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-dimethoxyphenyl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone](/img/structure/B1226086.png)
![N-(3-chlorophenyl)-2-[6,7-dimethoxy-2,4-dioxo-3-(2-oxolanylmethyl)-1-quinazolinyl]acetamide](/img/structure/B1226087.png)
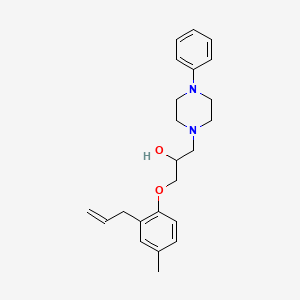
![2-Amino-4-[4-(methylthio)phenyl]-5-oxo-1-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B1226089.png)
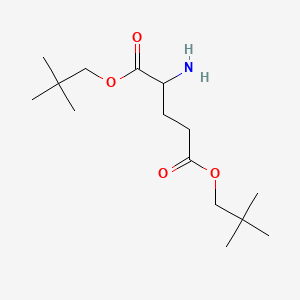
![N-(4-ethoxyphenyl)sulfonyl-N-(2-oxo-5-benzo[g][1,3]benzoxathiolyl)-2-furancarboxamide](/img/structure/B1226092.png)

![1-(Phenylmethyl)-4-(phenylmethylthio)pyrazolo[3,4-d]pyrimidine](/img/structure/B1226097.png)

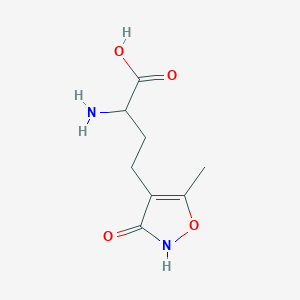
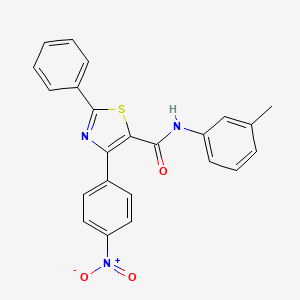
![2-[[2-[(4-chlorophenyl)thio]-1-oxoethyl]amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B1226107.png)
![methyl 2-[(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate](/img/structure/B1226108.png)
![N-(2-furanylmethyl)-2-[[oxo-(3,4,5-trimethoxyphenyl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1226110.png)
